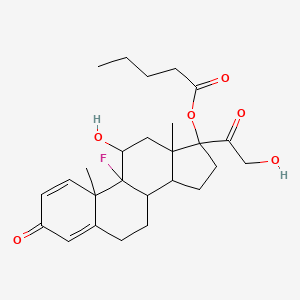

Betamethasone Valerate EP Impurity I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Betamethasone Valerate EP Impurity I is a reference standard used in pharmaceutical analysis. It is an impurity associated with Betamethasone Valerate, a corticosteroid used for its anti-inflammatory and immunosuppressive properties. This impurity is specifically identified and quantified to ensure the purity and efficacy of Betamethasone Valerate formulations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone Valerate EP Impurity I involves multiple steps, typically starting with Betamethasone as the precursor. The process includes esterification reactions where Betamethasone is reacted with valeric acid under controlled conditions to form Betamethasone Valerate. The impurity is then isolated and purified using chromatographic techniques .

Industrial Production Methods: Industrial production of Betamethasone Valerate and its impurities involves large-scale chemical synthesis followed by rigorous purification processes. High-Performance Liquid Chromatography (HPLC) is commonly used to separate and quantify the impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Betamethasone Valerate EP Impurity I undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Applications De Recherche Scientifique

Betamethasone Valerate EP Impurity I is used extensively in scientific research, particularly in:

Pharmaceutical Analysis: It serves as a reference standard for the identification and quantification of impurities in Betamethasone Valerate formulations.

Quality Control: Ensuring the purity and efficacy of pharmaceutical products by detecting and quantifying impurities.

Biological Studies: Investigating the metabolic pathways and degradation products of Betamethasone Valerate in biological systems.

Mécanisme D'action

The mechanism of action of Betamethasone Valerate EP Impurity I is not well-documented, as it is primarily used as a reference standard. Betamethasone Valerate itself exerts its effects by binding to glucocorticoid receptors, leading to the suppression of inflammatory responses. It inhibits the release of inflammatory mediators such as prostaglandins and leukotrienes by inducing the production of lipocortins, which inhibit phospholipase A2 .

Comparaison Avec Des Composés Similaires

- Betamethasone 17-valerate

- Betamethasone 21-valerate

- Betamethasone Dipropionate

- Betamethasone Acetate

Comparison: Betamethasone Valerate EP Impurity I is unique in its specific structure and role as an impurity. While similar compounds like Betamethasone 17-valerate and Betamethasone 21-valerate are also esters of Betamethasone, they differ in their esterification sites and pharmacokinetic properties. Betamethasone Dipropionate and Betamethasone Acetate are other derivatives with distinct chemical structures and therapeutic uses .

Activité Biologique

Betamethasone valerate is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. The compound "Betamethasone Valerate EP Impurity I" represents a specific impurity associated with the synthesis of betamethasone valerate. Understanding the biological activity of this impurity is essential for evaluating its safety and efficacy in pharmaceutical formulations.

This compound is derived from the esterification of betamethasone with valeric acid. The synthesis typically involves several steps, including purification through chromatographic techniques to isolate the impurity from the main product. Its structural characteristics can influence its biological activity, particularly in terms of potency and mechanism of action compared to the parent compound.

The primary mechanism of action for betamethasone valerate involves binding to glucocorticoid receptors, leading to altered gene expression. This results in:

- Induction of anti-inflammatory proteins : Enhancing the synthesis of proteins that counteract inflammation.

- Inhibition of inflammatory mediators : Reducing the production of substances such as prostaglandins and leukotrienes by inducing lipocortins, which inhibit phospholipase A2 .

Although specific data on this compound's mechanism is limited, it is presumed to share similar pathways due to its structural relationship with betamethasone.

Pharmacodynamics

Betamethasone valerate exhibits significant pharmacological effects, including:

- Anti-inflammatory : Effective in treating various inflammatory skin conditions.

- Immunosuppressive : Reduces immune responses, beneficial in autoimmune disorders .

Pharmacokinetics

- Absorption : Topically applied, with systemic absorption being minimal but can increase under occlusive conditions.

- Metabolism : Primarily occurs in the liver, where it is converted into its active form, influencing its therapeutic effects .

Repeat-Dose Toxicity Studies

Toxicological assessments have shown that repeated exposure to betamethasone valerate can lead to:

- Adrenal suppression : Notable in both animal studies and human cases.

- Weight loss and organ atrophy : Observed at doses as low as 0.08 mg/kg/day in rats .

Genotoxicity and Carcinogenicity

Betamethasone has demonstrated genotoxic effects in vitro but lacks conclusive evidence for carcinogenicity in long-term studies. It is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) .

Case Studies

A notable case study employed LC-MS(n) techniques to identify impurities in betamethasone formulations. The study highlighted the rapid identification process for impurities like this compound through stress testing and degradation pathways . This method proved effective in elucidating unknown species formed during drug degradation.

Comparative Analysis with Related Compounds

| Compound | Structure Type | Potency | Key Uses |

|---|---|---|---|

| Betamethasone Valerate | 17-valerate ester | Moderate | Inflammatory skin conditions |

| Betamethasone 17-valerate | 17-valerate ester | High | Severe inflammation |

| Betamethasone 21-valerate | 21-valerate ester | Higher | Autoimmune disorders |

| Betamethasone Dipropionate | Dipropionate ester | Highest | Severe dermatological issues |

Propriétés

Numéro CAS |

2802-10-0 |

|---|---|

Formule moléculaire |

C26H35FO6 |

Poids moléculaire |

462.5 g/mol |

Nom IUPAC |

[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-25(21(31)15-28)12-10-18-19-8-7-16-13-17(29)9-11-23(16,2)26(19,27)20(30)14-24(18,25)3/h9,11,13,18-20,28,30H,4-8,10,12,14-15H2,1-3H3/t18-,19-,20-,23-,24-,25-,26-/m0/s1 |

Clé InChI |

XXQFKBZSMIPUMG-WMUQLZIPSA-N |

SMILES |

CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO |

SMILES isomérique |

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO |

SMILES canonique |

CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

9α-Fluoroprednisolone 17-Valerate; 9-Fluoro-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 17-valerate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.